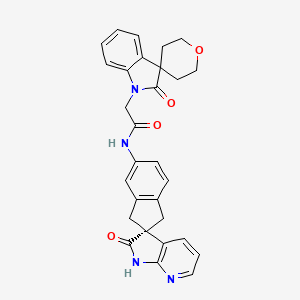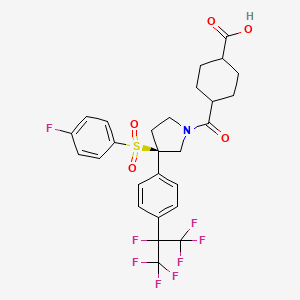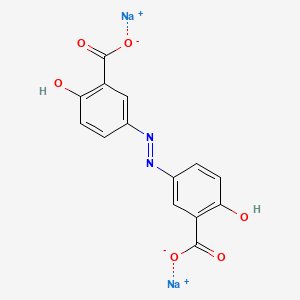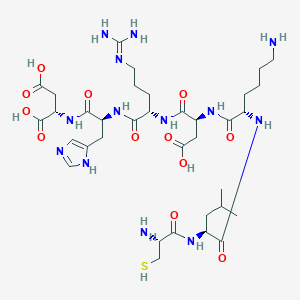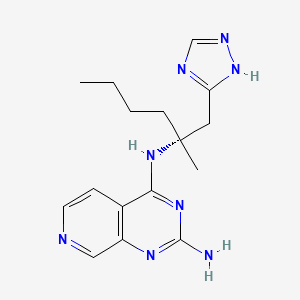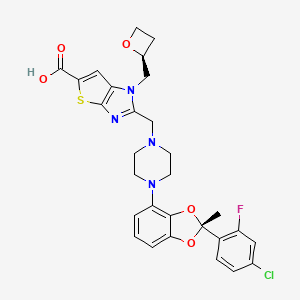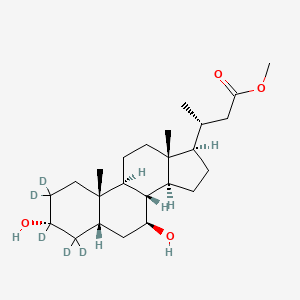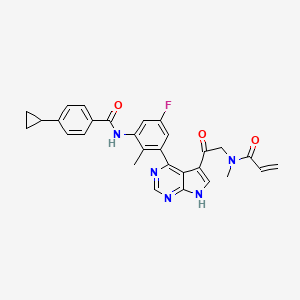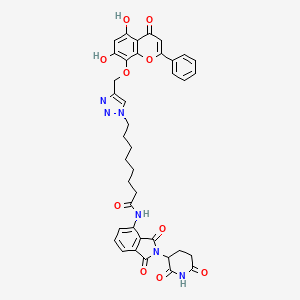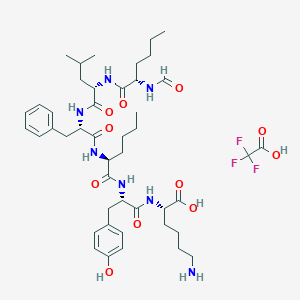
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) is a synthetic hexapeptide that acts as an agonist for formyl peptide receptors. These receptors are involved in the chemotactic response of immune cells, particularly neutrophils, to sites of infection or inflammation . The compound is often used in scientific research to study immune cell behavior and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) primarily undergoes:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The tyrosine residue can be oxidized to form dityrosine under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Scientific Research Applications
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates the role of formyl peptide receptors in immune cell signaling and chemotaxis.
Medicine: Explores potential therapeutic applications in modulating immune responses and treating inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) exerts its effects by binding to formyl peptide receptors on the surface of immune cells. This binding triggers a signaling cascade involving G-proteins, leading to the activation of downstream pathways such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs). These pathways ultimately result in the chemotactic migration of immune cells to the site of infection or inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-Met-Leu-Phe (fMLP): Another formyl peptide receptor agonist with similar chemotactic properties.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein: A fluorescently labeled derivative used in imaging studies.
Uniqueness
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) is unique due to its specific sequence and the presence of non-natural amino acids like norleucine (Nle). This confers enhanced stability and resistance to enzymatic degradation compared to natural peptides like N-Formyl-Met-Leu-Phe (fMLP) .
Properties
Molecular Formula |
C45H66F3N7O11 |
|---|---|
Molecular Weight |
938.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H65N7O9.C2HF3O2/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44;3-2(4,5)1(6)7/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59);(H,6,7)/t32-,33-,34-,35-,36-,37-;/m0./s1 |
InChI Key |
PIIHXDKVEVMPFE-KPIXKXSRSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


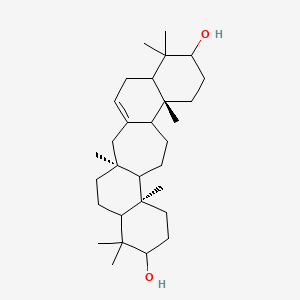
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)

